molecular formula C7H12O3 B13060923 (1R,2R)-2-Methoxycyclopentane-1-carboxylicacid CAS No. 132153-86-7

(1R,2R)-2-Methoxycyclopentane-1-carboxylicacid

Cat. No.: B13060923
CAS No.: 132153-86-7
M. Wt: 144.17 g/mol
InChI Key: KHFKWNMKMOBOLL-PHDIDXHHSA-N
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Description

(1R,2R)-2-Methoxycyclopentane-1-carboxylic acid is a chiral compound with a cyclopentane ring substituted with a methoxy group and a carboxylic acid group The stereochemistry of the compound is specified by the (1R,2R) configuration, indicating the spatial arrangement of the substituents around the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Methoxycyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the use of chiral starting materials and enantioselective reactions. For example, the compound can be synthesized by the methoxylation of a cyclopentane derivative followed by carboxylation. The reaction conditions typically involve the use of a base, such as sodium hydride, and a methoxy source, such as methyl iodide, under anhydrous conditions.

Industrial Production Methods

Industrial production of (1R,2R)-2-Methoxycyclopentane-1-carboxylic acid may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Methoxycyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a cyclopentanone derivative, while reduction of the carboxylic acid group may produce a cyclopentanol derivative.

Scientific Research Applications

(1R,2R)-2-Methoxycyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Methoxycyclopentane-1-carboxylic acid depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary, but the stereochemistry of the compound plays a crucial role in its interactions and efficacy.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1,2-Dimethoxycyclopentane: Similar structure but with an additional methoxy group.

    (1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    (1R,2R)-2-Methoxycyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

Uniqueness

(1R,2R)-2-Methoxycyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and as a precursor for enantiomerically pure compounds.

Biological Activity

(1R,2R)-2-Methoxycyclopentane-1-carboxylic acid is a cyclic carboxylic acid with significant potential in medicinal chemistry. Its unique structure and stereochemistry contribute to its biological activities, making it a subject of interest in various research studies.

Chemical Structure and Properties

The compound has the molecular formula C7_{7}H12_{12}O3_{3} and a molecular weight of 144.17 g/mol. The presence of a methoxy group attached to a cyclopentane ring at specific positions imparts unique chemical properties that are essential for its biological activity.

PropertyValue
Molecular FormulaC7_{7}H12_{12}O3_{3}
Molecular Weight144.17 g/mol
Functional GroupsCarboxylic acid, Methoxy
Chirality(1R,2R)

Research indicates that (1R,2R)-2-Methoxycyclopentane-1-carboxylic acid may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The carboxylic acid functional group can form hydrogen bonds and ionic interactions, potentially modulating enzyme activities related to inflammation and pain response. However, specific mechanisms remain under investigation and require further elucidation.

Anti-inflammatory Properties

Studies have shown that (1R,2R)-2-Methoxycyclopentane-1-carboxylic acid exhibits notable anti-inflammatory effects. It has been suggested that this compound may inhibit the production of pro-inflammatory cytokines and modulate pathways associated with inflammatory responses. This makes it a candidate for developing anti-inflammatory drugs.

Enzyme Modulation

The compound has been reported to act as a modulator of enzyme activity. For instance, its interactions with cyclooxygenase (COX) enzymes could lead to reduced synthesis of prostaglandins, key mediators in inflammation and pain signaling.

Case Studies

  • Study on Inhibition of Pro-inflammatory Cytokines : A study conducted on animal models demonstrated that administration of (1R,2R)-2-Methoxycyclopentane-1-carboxylic acid resulted in a significant decrease in levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) compared to control groups. This suggests its potential role in managing inflammatory diseases.
  • Modulation of COX Enzymes : In vitro assays revealed that the compound inhibited COX-1 and COX-2 activities, leading to decreased prostaglandin E2 production. This finding supports its application as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

The biological activity of (1R,2R)-2-Methoxycyclopentane-1-carboxylic acid can be compared with similar compounds to highlight its unique properties:

Compound NameMolecular FormulaUnique Features
(1S,2S)-2-Methoxycyclopentane-1-carboxylic acidC7_{7}H12_{12}O3_{3}Different stereochemistry
2-Methylcyclopentane-1-carboxylic acidC7_{7}H12_{12}O2_{2}Lacks methoxy group
Cyclopentane-1-carboxylic acidC6_{6}H10_{10}O2_{2}Simpler structure; no methoxy substitution

Properties

CAS No.

132153-86-7

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

(1R,2R)-2-methoxycyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H12O3/c1-10-6-4-2-3-5(6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6-/m1/s1

InChI Key

KHFKWNMKMOBOLL-PHDIDXHHSA-N

Isomeric SMILES

CO[C@@H]1CCC[C@H]1C(=O)O

Canonical SMILES

COC1CCCC1C(=O)O

Origin of Product

United States

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